molecular formula C14H18F3N3OS B12223107 2-{[1-(Thiolan-3-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine

2-{[1-(Thiolan-3-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine

Cat. No.: B12223107
M. Wt: 333.37 g/mol
InChI Key: JOBWMEJAHFDCLB-UHFFFAOYSA-N
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Description

2-{[1-(Thiolan-3-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. The compound features a pyrimidine ring substituted with a trifluoromethyl group and a piperidine ring attached via an ether linkage to a thiolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(Thiolan-3-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors.

    Attachment of the Thiolane Ring: The thiolane ring is introduced via nucleophilic substitution reactions.

    Formation of the Pyrimidine Core: The pyrimidine ring is constructed using cyclization reactions involving appropriate precursors.

    Final Coupling: The piperidine-thiolane intermediate is coupled with the pyrimidine core under specific conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(Thiolan-3-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[1-(Thiolan-3-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(Thiolan-3-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(Thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine
  • 4-(Trifluoromethyl)pyrimidine derivatives
  • Piperidine-thiolane compounds

Uniqueness

2-{[1-(Thiolan-3-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine stands out due to its unique combination of a trifluoromethyl-substituted pyrimidine ring and a piperidine-thiolane moiety

Properties

Molecular Formula

C14H18F3N3OS

Molecular Weight

333.37 g/mol

IUPAC Name

2-[1-(thiolan-3-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C14H18F3N3OS/c15-14(16,17)12-1-5-18-13(19-12)21-11-2-6-20(7-3-11)10-4-8-22-9-10/h1,5,10-11H,2-4,6-9H2

InChI Key

JOBWMEJAHFDCLB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC2=NC=CC(=N2)C(F)(F)F)C3CCSC3

Origin of Product

United States

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